molecular formula C17H18FN3O3S B8701433 6-(1,1-Dioxido-4-thiomorpholinyl)-4-(4-fluoro-2-methylphenyl)nicotinamide CAS No. 873443-61-9

6-(1,1-Dioxido-4-thiomorpholinyl)-4-(4-fluoro-2-methylphenyl)nicotinamide

Cat. No. B8701433
CAS RN: 873443-61-9
M. Wt: 363.4 g/mol
InChI Key: JSXUHSYDDLAEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,1-Dioxido-4-thiomorpholinyl)-4-(4-fluoro-2-methylphenyl)nicotinamide is a useful research compound. Its molecular formula is C17H18FN3O3S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1,1-Dioxido-4-thiomorpholinyl)-4-(4-fluoro-2-methylphenyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,1-Dioxido-4-thiomorpholinyl)-4-(4-fluoro-2-methylphenyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

873443-61-9

Product Name

6-(1,1-Dioxido-4-thiomorpholinyl)-4-(4-fluoro-2-methylphenyl)nicotinamide

Molecular Formula

C17H18FN3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

6-(1,1-dioxo-1,4-thiazinan-4-yl)-4-(4-fluoro-2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H18FN3O3S/c1-11-8-12(18)2-3-13(11)14-9-16(20-10-15(14)17(19)22)21-4-6-25(23,24)7-5-21/h2-3,8-10H,4-7H2,1H3,(H2,19,22)

InChI Key

JSXUHSYDDLAEKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2C(=O)N)N3CCS(=O)(=O)CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-cyano-4-(4-fluoro-2-methylphenyl)-2-(1,1-dioxo-thiomorpholin-4-yl)pyridine (14.80 g, 42.85 mmol), 15 mL of toluene, and 15 mL (27.6 g, 281 mmol) of concentrated sulfuric acid was heated in a 500-mL flask at 70° C. for 12 hours. The mixture was cooled and quenched with 150 mL cold H2O. A solution of 22.8 g (570 mmol) of sodium hydroxide in 200 mL of H2O was added dropwise at 25–30° C. over 15 minutes. The precipitate was filtered, washed with H2O, and dried to afford 15.68 g (100.7%) of 4-(4-fluoro-2-methylphenyl)-6-(1,1-dioxo-thiomorpholin-4-yl)pyridine-3-carboxamide as a colorless solid (2 wt % toluene remains).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.